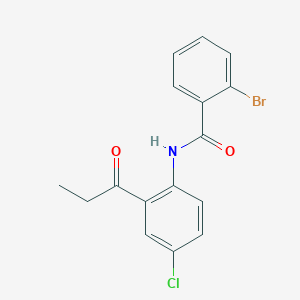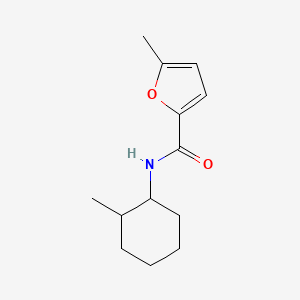
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the class of benzamides and is known for its ability to target specific proteins involved in disease progression.
作用機序
The mechanism of action of 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide involves the inhibition of specific proteins involved in disease progression. One of the proteins targeted by this compound is bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
実験室実験の利点と制限
One of the advantages of using 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for certain proteins involved in disease progression. This makes it a valuable tool for studying the role of these proteins in disease development. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Additionally, it has a short half-life, which can make it difficult to maintain consistent levels of the compound in experiments over an extended period of time.
将来の方向性
For the study of this compound include further investigation of its potential therapeutic applications, the development of more potent and selective inhibitors, and the use of combination therapies to enhance its efficacy.
合成法
The synthesis of 2-bromo-N-(4-chloro-2-propionylphenyl)benzamide involves a series of chemical reactions. The starting materials for the synthesis are 4-chloro-2-propionylphenol and 2-aminobenzoic acid. The reaction between these two compounds results in the formation of 2-(4-chloro-2-propionylphenyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-bromoaniline to yield this compound.
科学的研究の応用
2-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
特性
IUPAC Name |
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)12-9-10(18)7-8-14(12)19-16(21)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMHBONBUSYQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B6093661.png)
![N-[1-(3-isoxazolyl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093665.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-oxo-1-indanecarboxamide](/img/structure/B6093678.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6093686.png)
![methyl 2-[(3-isoxazolylmethyl)thio]-3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B6093691.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6093699.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(5-quinolinylmethyl)acetamide](/img/structure/B6093711.png)
![1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6093718.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6093723.png)
![{3-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6093726.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6093730.png)
![1-(3-phenylpropyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6093734.png)
